2-Bromo-6-isopropylpyridine

Physicochemical Property Medicinal Chemistry Cross-Coupling

2-Bromo-6-isopropylpyridine (CAS 1037223-35-0) is a halogenated heteroaromatic compound classified as a 2-bromo-6-alkylpyridine derivative. It is a liquid building block with a molecular weight of 200.08 g/mol and a calculated LogP of approximately 2.97, indicating substantial hydrophobicity relative to unsubstituted pyridine.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 1037223-35-0
Cat. No. B1440234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-isopropylpyridine
CAS1037223-35-0
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CC=C1)Br
InChIInChI=1S/C8H10BrN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3
InChIKeyGNBUFPXDJYBELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-isopropylpyridine (CAS 1037223-35-0) Procurement Guide: Properties and Strategic Sourcing


2-Bromo-6-isopropylpyridine (CAS 1037223-35-0) is a halogenated heteroaromatic compound classified as a 2-bromo-6-alkylpyridine derivative [1]. It is a liquid building block with a molecular weight of 200.08 g/mol and a calculated LogP of approximately 2.97, indicating substantial hydrophobicity relative to unsubstituted pyridine [1]. This compound serves primarily as an electrophilic coupling partner in cross-coupling reactions and as an intermediate in medicinal and organic chemistry [2].

2-Bromo-6-isopropylpyridine: Why C6-Substitution Dictates Reactivity and Prevents Generic Replacement


In the 2-bromopyridine scaffold, the identity of the substituent at the C6 position is a critical determinant of reactivity in cross-coupling reactions; 2-bromopyridines with different C6 substituents cannot be assumed to be interchangeable [1]. A phosphine-free palladium-catalyzed study demonstrated that reactivity is strongly dependent on the C6 substituent, with electron-withdrawing groups (e.g., CF3, CHO) and electron-donating groups (e.g., CH3) leading to divergent outcomes [1]. The isopropyl group at C6 offers a unique steric and electronic profile that differs from simpler alkyl groups like methyl or bulkier ones like tert-butyl, affecting catalyst selection and reaction optimization. The following evidence quantifies the specific physicochemical and electronic parameters that distinguish this compound.

2-Bromo-6-isopropylpyridine vs. Analogs: Quantitative Evidence for Scientific Selection


C6-Isopropyl Steric Bulk and Hydrophobicity vs. Methyl and Unsubstituted Analogs

2-Bromo-6-isopropylpyridine exhibits significantly higher calculated lipophilicity and steric bulk compared to its 2-bromo-6-methyl analog and 2-bromopyridine [1]. The calculated LogP for the isopropyl derivative is 2.97, compared to ~1.5-1.8 for 2-bromo-6-methylpyridine and ~1.3 for 2-bromopyridine, based on computational prediction models [1]. This ~1.5 log unit increase in LogP corresponds to an approximate 30-fold increase in partition coefficient, which can enhance membrane permeability in biological systems and influence solubility in organic reaction media .

Physicochemical Property Medicinal Chemistry Cross-Coupling

C6-Substituent-Dependent Reactivity in Phosphine-Free C-H Arylations

In a systematic study of phosphine-free palladium-catalyzed C-H bond arylations, the reactivity of 2-bromopyridines was shown to be strongly dependent on the substituent at the C6 position [1]. While the study explicitly evaluated C6 substituents including Br, CF3, CH3, CHO, and morpholine, the isopropyl group is classed as an electron-donating alkyl group with steric bulk intermediate between methyl and tert-butyl. Electron-donating groups like CH3 at C6 were shown to facilitate high-yielding C-H arylations, whereas electron-withdrawing groups such as CF3 and CHO significantly altered reactivity profiles [1]. This establishes that C6-alkyl substitution is not neutral; it actively modulates the electronic environment of the bromine atom and the palladium oxidative addition step.

C-H Activation Palladium Catalysis Heteroaryl Synthesis

Aqueous Solubility Advantage Over Unsubstituted 2-Bromopyridine

2-Bromo-6-isopropylpyridine has a calculated aqueous solubility of 1.5 g/L at 25°C . In contrast, unsubstituted 2-bromopyridine is highly water-soluble (miscible), with reported solubility >20 g/L [1]. This represents a >10-fold reduction in water solubility for the isopropyl derivative, a direct consequence of the hydrophobic C6-isopropyl group [2].

Solubility Formulation Reaction Medium

Higher Boiling Point and Lower Volatility vs. 2-Bromopyridine

The calculated boiling point of 2-Bromo-6-isopropylpyridine is 222.5±20.0 °C at 760 mmHg , compared to the reported boiling point of 193-194 °C for 2-bromopyridine [1]. This ~30°C increase in boiling point reduces volatility and minimizes evaporative losses during reactions conducted at elevated temperatures, offering a handling advantage over the parent compound.

Physical Property Process Safety Handling

2-Bromo-6-isopropylpyridine: Recommended Application Scenarios Based on Differentiated Properties


Synthesis of Lipophilic Drug-Like Molecules and Building Blocks for CNS Targets

With a calculated LogP of 2.97 [1], 2-Bromo-6-isopropylpyridine is particularly well-suited as a starting material for the synthesis of lipophilic drug candidates, including those targeting the central nervous system (CNS). Its high lipophilicity can improve blood-brain barrier permeability of derived compounds compared to analogs built from less lipophilic pyridine scaffolds [1]. The isopropyl group also introduces steric bulk that can enhance target selectivity by restricting conformational flexibility.

Cross-Coupling Reactions Requiring Controlled Reactivity and High-Temperature Stability

This compound is a strategic choice for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, C-H arylation) where the C6 substituent plays a modulatory role [1]. Its electron-donating isopropyl group can promote oxidative addition, while its steric profile differs from methyl or tert-butyl, offering a tunable parameter for optimizing catalyst turnover [1]. Its higher boiling point (222.5°C) makes it more suitable for reactions requiring elevated temperatures without loss of material.

Synthetic Routes Demanding Simplified Aqueous Workup and Purification

For process development and scale-up, the low aqueous solubility of 2-Bromo-6-isopropylpyridine (1.5 g/L) [1] is a significant practical advantage. It facilitates efficient extraction into organic solvents and minimizes product loss to the aqueous phase during workup. This contrasts with more water-soluble pyridine derivatives that require multiple extractions or specialized workup procedures, thereby streamlining downstream purification.

Building Block for Kinase Inhibitors and Heterocyclic Ligand Libraries

The 2-bromo-6-alkylpyridine motif is a privileged scaffold in kinase inhibitor discovery and the synthesis of heterocyclic ligands for metal complexes [1]. The isopropyl variant offers a specific balance of lipophilicity and steric bulk that is often optimal for filling hydrophobic pockets in ATP-binding sites or for creating chelating ligands with defined spatial properties [1]. Its use enables the rapid exploration of structure-activity relationships (SAR) around the C6 position in lead optimization campaigns.

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